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molecular formula C11H12N2O2 B8594712 (S)-6-(((tetrahydrofuran-3-yl)oxy)methyl)picolinonitrile

(S)-6-(((tetrahydrofuran-3-yl)oxy)methyl)picolinonitrile

Cat. No. B8594712
M. Wt: 204.22 g/mol
InChI Key: VRTAMKWPTWMVBS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#Cc1cccc(COC2CCOC2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BH3:16].[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([C:14]#[N:15])[n:13]2)[CH2:4][CH2:5]1>>[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([CH2:14][NH2:15])[n:13]2)[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
B
Name
N#Cc1cccc(COC2CCOC2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#Cc1cccc(COC2CCOC2)n1

Outcomes

Product
Name
Type
product
Smiles
NCc1cccc(COC2CCOC2)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
N#Cc1cccc(COC2CCOC2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BH3:16].[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([C:14]#[N:15])[n:13]2)[CH2:4][CH2:5]1>>[O:1]1[CH2:2][CH:3]([O:6][CH2:7][c:8]2[cH:9][cH:10][cH:11][c:12]([CH2:14][NH2:15])[n:13]2)[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
B
Name
N#Cc1cccc(COC2CCOC2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#Cc1cccc(COC2CCOC2)n1

Outcomes

Product
Name
Type
product
Smiles
NCc1cccc(COC2CCOC2)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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